molecular formula C17H18N2O5S B2622296 Diethyl 3-methyl-5-(nicotinamido)thiophene-2,4-dicarboxylate CAS No. 303798-11-0

Diethyl 3-methyl-5-(nicotinamido)thiophene-2,4-dicarboxylate

Cat. No.: B2622296
CAS No.: 303798-11-0
M. Wt: 362.4
InChI Key: GLTVODHLKWOOGU-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a thiophene ring substituted with nicotinamido and ester groups.

Preparation Methods

The synthesis of Diethyl 3-methyl-5-(nicotinamido)thiophene-2,4-dicarboxylate involves several steps. One common method includes the reaction of 3-methylthiophene-2,4-dicarboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Diethyl 3-methyl-5-(nicotinamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the ethoxy groups, forming amides or other esters.

Scientific Research Applications

Diethyl 3-methyl-5-(nicotinamido)thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(nicotinamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The nicotinamido group allows the compound to bind to nicotinamide adenine dinucleotide (NAD)-dependent enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, including those involved in energy metabolism and DNA repair.

Comparison with Similar Compounds

Diethyl 3-methyl-5-(nicotinamido)thiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as:

    Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate: This compound has a phenoxycarbonyl group instead of a nicotinamido group, which may alter its biological activity and chemical reactivity.

    Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate: This derivative has an amino group and a bromophenyl substituent, which can significantly change its properties and applications.

The uniqueness of this compound lies in its nicotinamido group, which provides specific interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

diethyl 3-methyl-5-(pyridine-3-carbonylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-4-23-16(21)12-10(3)13(17(22)24-5-2)25-15(12)19-14(20)11-7-6-8-18-9-11/h6-9H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTVODHLKWOOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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